Product packaging for Florbetaben(Cat. No.:CAS No. 902143-01-5)

Florbetaben

Cat. No.: B1249069
CAS No.: 902143-01-5
M. Wt: 358.4 g/mol
InChI Key: NCWZOASIUQVOFA-FWZJPQCDSA-N
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Description

Florbetaben F-18 is a fluorine-18 ( 18 F) labeled stilbene derivative that functions as a radiopharmaceutical diagnostic agent for use in Positron Emission Tomography (PET) imaging. Its primary research application is the non-invasive estimation of beta-amyloid (Aβ) neuritic plaque density in the brain, a key pathological hallmark of Alzheimer's disease (AD). This makes it a critical tool for investigating the pathophysiology of AD and other causes of cognitive decline in adult subjects. The mechanism of action of this compound F-18 is based on its high-affinity and selective binding to beta-amyloid aggregates in the brain. Following intravenous administration, the compound crosses the blood-brain barrier and demonstrates differential retention in brain regions that contain amyloid-beta deposits. The F-18 isotope produces a positron signal that is detected by a PET scanner, allowing for the visualization of plaque distribution. Preclinical studies have shown that this compound F-18 binds to Aβ plaques with high specificity and does not bind to tau or α-synuclein pathology, which are associated with other neurodegenerative disorders. Key pharmacological characteristics include rapid brain uptake, reaching approximately 6% of the injected radioactivity at 10 minutes post-injection, and a mean biological half-life of about one hour. It is highly bound to plasma proteins (98.5%) and is metabolized primarily by CYP2J2 and CYP4F2 enzymes, with elimination occurring via the hepatobiliary route. The recommended dosage for imaging in clinical research settings is 300 MBq (8.1 mCi), administered as a slow intravenous bolus, with PET image acquisition typically starting 45 to 130 minutes after injection. This product is intended For Research Use Only (RUO). It is strictly not for use in human diagnostics, therapy, or any other clinical application. It is not for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26FNO3 B1249069 Florbetaben CAS No. 902143-01-5

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner.

CAS No.

902143-01-5

Molecular Formula

C21H26FNO3

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(E)-2-[4-[2-[2-(2-(18F)fluoroethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methyl(18F)aniline

InChI

InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1

InChI Key

NCWZOASIUQVOFA-FWZJPQCDSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F]

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF

Other CAS No.

902143-01-5

Synonyms

18F-BAY94-9172
18F-florbetaben
4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene
BAY 94-9172
BAY94 9172
BAY94-9172
florbetaben

Origin of Product

United States

Radiochemical Synthesis and Characterization of Florbetaben F 18

Synthetic Pathways for Florbetaben F-18 Radiolabeling

The synthesis of this compound F-18 is a multi-step process that involves the introduction of the positron-emitting Fluorine-18 (B77423) (¹⁸F) isotope into a precursor molecule. The choice of synthetic pathway is critical, influencing factors such as reaction time, yield, and the specific activity of the final product. The short 109.8-minute half-life of ¹⁸F necessitates rapid and efficient chemical procedures. openmedscience.comnih.govnih.gov

Nucleophilic Fluorination Methodologies

The primary method for producing ¹⁸F-labeled radiotracers is through nucleophilic substitution. nih.gov For this compound F-18, two main nucleophilic fluorination strategies have been established: a two-step approach and a one-step approach.

The two-step synthesis is a widely adopted method that begins with a precursor molecule protected with a tert-Butoxycarbonyl (Boc) group. nih.gov The process involves the radiofluorination of this N-Boc-protected precursor, followed by a hydrolysis step to remove the protecting group. nih.govnih.gov The fluorination reaction is typically carried out using a [¹⁸F]KF/Kryptofix 2.2.2 (K₂₂₂) complex in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 130°C). nih.govnih.gov The subsequent deprotection is achieved through acid hydrolysis, for instance, with hydrochloric acid (HCl). nih.govresearchgate.net

Precursor Design and Chemical Modifications

The design of the precursor molecule is a cornerstone of the radiolabeling strategy. The choice of leaving group and the presence or absence of protecting groups are critical chemical modifications that define the synthetic pathway.

For the two-step method, a common precursor is an N-Boc-protected stilbene (B7821643) derivative. nih.gov The Boc group serves to protect the amine function during the fluorination reaction and is removed in the final stage of the synthesis.

For the one-step method, a precursor such as methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester has been successfully employed. nih.govresearchgate.net This precursor is designed for direct radiofluorination without the need for a subsequent deprotection step, streamlining the synthesis. researchgate.net The selection of an appropriate precursor must consider factors like solubility under reaction conditions and thermal stability. iaea.org

Automation in this compound F-18 Radiosynthesis

Automation is a critical component in the production of PET radiopharmaceuticals, enhancing reproducibility, improving safety by minimizing radiation exposure, and enabling efficient production for clinical use. openmedscience.comnih.gov The synthesis of this compound F-18 has been successfully automated using various commercial synthesis modules, such as the PET-MF-2V-IT-1. nih.govresearchgate.net These automated systems control the entire process, from the initial reaction to purification and formulation. openmedscience.com

More recently, microvolume or microfluidic methods have been developed for the synthesis of this compound F-18. nih.govnih.gov These approaches are particularly advantageous for producing smaller batches for preclinical studies, as they reduce the required amounts of reagents and the starting radioisotope. nih.govnih.gov Microvolume synthesis has been shown to produce this compound F-18 with high yields and high molar activity in a total time of about 55 minutes. nih.govescholarship.org This method adapts conventional synthesis steps to a microscale, using microliter volumes of reagents. nih.gov

Radiochemical Purity and Molar Activity Assessment

Ensuring the quality of the final this compound F-18 product is paramount. Key quality control parameters include radiochemical purity and molar activity.

Radiochemical Purity is the proportion of the total radioactivity present in the desired chemical form. It is typically assessed using radio-High-Performance Liquid Chromatography (radio-HPLC). For this compound F-18, the required radiochemical purity is generally high, with standards often requiring it to be greater than 95% or 98%. nih.govnih.gov

Molar Activity (or specific activity) refers to the amount of radioactivity per mole of the compound (e.g., in GBq/μmol). High molar activity is crucial for PET tracers to ensure that a sufficient radioactive signal can be detected from a small, pharmacologically inactive mass of the compound. nih.gov This parameter is often determined using a UV-HPLC system equipped with a calibration curve from a non-radioactive standard. Different synthesis methods yield varying molar activities. For instance, a microvolume automated synthesis reported a molar activity of 338 ± 55 GBq/μmol. nih.govnih.gov

Table 1: Comparison of this compound F-18 Synthesis Methods and Performance

ParameterConventional Automated Method nih.govresearchgate.netMicrovolume Automated Method nih.govnih.gov
Precursor Type Methanesulfonic acid esterN-Boc-protected stilbene
Synthesis Steps 1-step (Direct Fluorination)2-step (Fluorination & Deprotection)
Total Synthesis Time ~50 minutes~55 minutes
Radiochemical Yield 20-25% (uncorrected)49 ± 3% (decay-corrected)
Radiochemical Purity >95%>98%
Molar Activity Not specified in these sources338 ± 55 GBq/μmol

Radiochemical Yield Optimization Strategies

Maximizing the radiochemical yield (RCY) is a primary goal in radiosynthesis to ensure that a sufficient quantity of the tracer is produced from a given amount of starting radioactivity. Several strategies can be employed to optimize the yield of this compound F-18.

One of the most effective strategies has been the move towards microvolume synthesis . By scaling down the reaction volume, the concentration of reactants increases, which can lead to more efficient reactions. This approach has demonstrated significantly higher decay-corrected yields (49 ± 3%) compared to more conventional automated methods (20-25% uncorrected yield). nih.govnih.gov

Other optimization factors include:

Reaction Conditions: Fine-tuning the temperature and duration of the fluorination and deprotection steps is crucial. For example, the fluorination of the Boc-protected precursor is often performed at 130°C for 5 minutes, followed by deprotection at 90°C for 3 minutes. nih.govnih.gov

Purification Method: The efficiency of the purification step directly impacts the final yield. Purification is commonly achieved using semi-preparative HPLC. nih.gov Following HPLC, reformulation via solid-phase extraction (SPE) using a C18 cartridge is a common practice to prepare the final injectable solution. nih.govresearchgate.net Miniature C18 cartridges have been shown to enable efficient elution in small volumes, which is beneficial for the final product concentration. nih.govnih.gov

Precursor and Reagent Quality: The purity of the precursor and the reactivity of the [¹⁸F]fluoride are fundamental to achieving high yields.

Isotopic Considerations and Fluorine-18 Production for Radiotracer Synthesis

The production of the Fluorine-18 isotope is the first and most fundamental step in the synthesis of any ¹⁸F-radiotracer. With its ideal half-life of 109.77 minutes and low positron energy (635 keV), ¹⁸F is well-suited for PET imaging. openmedscience.comnih.gov

Fluorine-18 is most commonly produced in a medical cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction . openmedscience.comnih.gov In this process, a target of ¹⁸O-enriched water (H₂¹⁸O) is bombarded with high-energy protons. openmedscience.com This reaction knocks a neutron out of the ¹⁸O nucleus, transmuting it into ¹⁸F. openmedscience.com This method produces ¹⁸F in the form of a nucleophilic fluoride (B91410) ion ([¹⁸F]F⁻) with high specific activity and no added carrier. nih.gov

After bombardment, the aqueous [¹⁸F]fluoride must be separated from the target water and prepared for the nucleophilic reaction. This is typically achieved by trapping the [¹⁸F]F⁻ on an anion exchange chromatography column. openmedscience.com The reactive, anhydrous [¹⁸F]fluoride needed for the substitution reaction is then formed by eluting the trapped fluoride from the column and drying it, often azeotropically with the aid of a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate. nih.govnih.gov This step is critical as the presence of water inhibits the reactivity of the fluoride ion. nih.gov

Molecular Mechanisms of Florbetaben F 18 Interaction with Amyloid β Aggregates

Structural Basis of Florbetaben F-18 Affinity for Amyloid-β Plaques

The chemical structure of this compound F-18 is fundamental to its high affinity and specificity for β-amyloid plaques. nih.gov

This compound F-18 is a fluorine-18 (B77423) labeled stilbene (B7821643) derivative. wikipedia.orgnih.govresearchgate.net Specifically, it is a member of the stilbenoids class where the para-hydrogens of stilbene are substituted by methylamino and a 2-{2-[2-(18F)fluoroethoxy]ethoxy}ethoxy) group. nih.gov This core structure shares similarities with other amyloid imaging agents like florbetapir (B607462) and is derived from thioflavin T, a dye known for staining amyloid fibrils. tandfonline.comsnmjournals.org The presence of the fluorine-18 isotope allows for its detection by PET scanners. patsnap.comeuropa.eu

The lipophilicity of this compound F-18, a characteristic influenced by its chemical structure, is a critical factor that allows it to cross the blood-brain barrier, a protective barrier that restricts the passage of many substances into the brain. patsnap.comresearchgate.net Once in the brain, its stilbene-derived structure facilitates its primary function: binding to β-amyloid plaques. tandfonline.com

This compound F-18 exhibits a high affinity for the fibrillar form of amyloid-beta aggregates, which are the main component of the neuritic plaques found in the brains of individuals with Alzheimer's disease. patsnap.comeuropa.eu The binding is highly specific to these β-amyloid plaques. patsnap.comnih.gov

In vitro binding experiments using 3H-florbetaben have revealed the presence of two distinct binding sites on frontal cortex homogenates from patients with Alzheimer's disease. sofie.com The binding of this compound F-18 to β-amyloid plaques has been confirmed through autoradiography on post-mortem brain sections, showing a correlation with traditional staining methods like immunohistochemistry and Bielschowsky silver stains. europa.eusofie.com Studies using various techniques, including digital autoradiography and confocal fluorescence microscopy on human brain specimens, have consistently shown that probes like this compound F-18 bind to multiple sites on the amyloid fibrils. researchgate.net The planar nature of the stilbene backbone is thought to allow it to intercalate between the β-sheets of the amyloid fibrils, a structural feature common to amyloid proteins. snmjournals.org

Benzothiazole Core and Stilbene Derivative Structure

Binding Kinetics and Equilibrium Constants (Kd/Ki) in In Vitro Models

The binding affinity of this compound F-18 for amyloid-β has been quantified in several in vitro studies, providing insight into the strength of its interaction. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters used to describe this affinity, with lower values indicating a stronger binding.

In vitro studies have demonstrated that this compound F-18 binds with nanomolar affinity to synthetic β-amyloid fibrils and to homogenates of brain tissue from individuals with Alzheimer's disease. europa.eu One study reported a high binding affinity with a Ki of 6.7 nM in postmortem human Alzheimer's disease brain homogenates. snmjournals.org Another in vitro study using 3H-Florbetaben on AD frontal cortical autopsy brain tissue reported a binding affinity (Ki) of 11.6 nM for this compound. fda.gov A separate preclinical comparison found the Kd of [18F]this compound to be 6.70 ± 0.30 nM. tum.de Furthermore, 3H-florbetaben in vitro binding experiments identified two binding sites in frontal cortex homogenates from AD patients with Kd values of 16 nM and 135 nM. sofie.com

Parameter Value Assay Condition
Ki6.7 nMPostmortem human AD brain homogenates
Ki11.6 nM3H-Florbetaben on AD frontal cortical autopsy brain tissue
Kd6.70 ± 0.30 nMPreclinical comparison study
Kd (Site 1)16 nM3H-florbetaben on frontal cortex homogenates from AD patients
Kd (Site 2)135 nM3H-florbetaben on frontal cortex homogenates from AD patients

This table presents a summary of reported in vitro binding affinities for this compound.

Selectivity Profile of this compound F-18

A crucial characteristic of an effective amyloid imaging agent is its ability to selectively bind to its target (β-amyloid) without significant binding to other protein aggregates commonly found in neurodegenerative diseases.

This compound F-18 has demonstrated a high degree of selectivity for β-amyloid plaques over tau protein aggregates, which form neurofibrillary tangles (NFTs), another hallmark of Alzheimer's disease. sofie.comsemanticscholar.org In vitro studies have shown that this compound F-18 does not bind to tau aggregates in brain sections from patients with frontotemporal lobe dementia (FTLD-tau), a condition characterized by tau pathology. nih.gov Even at concentrations thousands of times higher than those used in a PET scan, the non-radioactive form, [19F]-florbetaben, did not bind to tau aggregates. nih.gov This selectivity is critical for accurately imaging β-amyloid burden without confounding signals from co-existing tau pathology.

Similarly, this compound F-18 shows a notable lack of binding to alpha-synuclein (B15492655) aggregates, the primary component of Lewy bodies found in Parkinson's disease and dementia with Lewy bodies (DLB). sofie.comsemanticscholar.org Autoradiography analyses on human brain sections from individuals with DLB have shown that this compound does not bind to α-synuclein aggregates. nih.gov This high selectivity, with a reported selectivity of over 1000-fold for Aβ versus α-synuclein aggregates, ensures that the PET signal accurately reflects β-amyloid deposition and is not influenced by the presence of alpha-synucleinopathies. researchgate.net

Assessment of Non-Specific Binding Characteristics

A critical aspect of a successful amyloid positron emission tomography (PET) tracer is its ability to bind specifically to β-amyloid (Aβ) plaques with minimal off-target binding. This compound F-18, like other 18F-labeled amyloid radiotracers, exhibits a notable characteristic of non-specific binding, particularly to white matter. ajronline.orgfrontiersin.org This off-target binding is a common feature among the approved amyloid radiopharmaceuticals. ajronline.org

In individuals without significant Aβ deposition, PET scans using this compound F-18 show a distinct pattern of uptake in the white matter. ajronline.orgfrontiersin.org In fact, in healthy controls, the highest levels of this compound F-18 retention are observed in the pons and other white matter regions. europa.eueuropa.eu This phenomenon can present challenges in image interpretation, as the spillover effect from white matter can potentially lead to an overestimation of cortical uptake. frontiersin.org

Despite this non-specific binding to white matter, this compound F-18 has demonstrated high in vitro affinity and specificity for β-amyloid. frontiersin.org Studies have shown that it does not bind to tau or α-synuclein in brain tissue from patients with Alzheimer's disease. rxlist.com Furthermore, neither the radioactive (this compound F-18) nor the non-radioactive (this compound F 19) form of the compound binds to AT8 positive tau deposits in brain tissue from patients with frontotemporal dementia. rxlist.com

A head-to-head comparison with another amyloid tracer, 18F-Flutemetamol, revealed that this compound F-18 showed higher uptake in the white matter. nih.gov However, in patients with Alzheimer's disease, the increased uptake in cortical gray matter, where Aβ plaques are abundant, allows for differentiation from the non-specific white matter signal. frontiersin.orgeuropa.eu The loss of the clear gray-white matter demarcation seen in negative scans is a key feature in identifying cortical Aβ deposition in positive scans. frontiersin.org Research indicates that the correlation between white and gray matter signal in 18F-flortaucipir, another imaging agent, is a real feature of its binding properties and not just a result of partial-volume effects, a consideration that may also be relevant to understanding this compound F-18's characteristics. nih.gov

Physicochemical Properties Influencing Brain Uptake and Clearance in Preclinical Models

The effectiveness of this compound F-18 as a brain imaging agent is fundamentally governed by its physicochemical properties, which dictate its ability to cross the blood-brain barrier and its subsequent kinetics within the brain.

Lipophilicity and Blood-Brain Barrier Permeability

For a molecule to penetrate the brain, it must traverse the highly selective blood-brain barrier (BBB). Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key determinant of BBB permeability. mdpi.com The lipophilicity of a compound is often expressed as its logarithm of the partition coefficient (logP) or distribution coefficient (logD).

This compound F-18 is a moderately lipophilic compound. researchgate.net Its lipophilicity is designed to be high enough to facilitate passage across the BBB but not so high as to cause non-specific retention in lipid-rich brain tissue. patsnap.comsnmjournals.org Following intravenous injection, this compound F-18 rapidly enters the brain, with approximately 6% of the injected radioactivity distributed to the brain within ten minutes. europa.eurxlist.comdrugbank.com This efficient brain uptake is a crucial characteristic for a PET tracer. snmjournals.org

The table below summarizes the reported lipophilicity values for this compound F-18.

PropertyValueSource
logP 4.2ALOGPS drugbank.com
logP 3.74Chemaxon drugbank.com
cLogP 4.28RDKit probes-drugs.org
CX LogP 3.74ChEMBL ebi.ac.uk
XLogP 4.46IUPHAR/BPS Guide to PHARMACOLOGY guidetopharmacology.org
logD 1.58ResearchGate researchgate.net

Once in the brain, the clearance of the tracer from non-target areas is important for achieving a good signal-to-noise ratio. snmjournals.org this compound F-18 plasma concentrations decrease by about 75% at 20 minutes and 90% at 50 minutes post-injection. rxlist.comdrugbank.com The compound is highly bound to plasma proteins (over 98.5%). europa.eudrugbank.com

Molecular Size and Hydrogen Bonding Characteristics

Besides lipophilicity, molecular size and hydrogen bonding potential are also critical factors influencing BBB permeability. mdpi.com Generally, smaller molecules with fewer hydrogen bond donors and acceptors are more likely to cross the BBB.

This compound F-18 has a molecular weight of approximately 358.44 g/mol . wikipedia.orgnih.gov Its structure contains specific functional groups that influence its interaction with biological molecules. The table below details some of the key molecular properties of this compound F-18.

PropertyValueSource
Molecular Weight ( g/mol ) 358.19RDKit probes-drugs.org
Molecular Weight ( g/mol ) 359.44ChEMBL ebi.ac.uk
Hydrogen Bond Acceptors 4Chemaxon drugbank.com, RDKit probes-drugs.org
Hydrogen Bond Donors 1Chemaxon drugbank.com, RDKit probes-drugs.org
Polar Surface Area (Ų) 39.72Chemaxon drugbank.com, RDKit probes-drugs.org
Rotatable Bonds 12Chemaxon drugbank.com, RDKit probes-drugs.org

Preclinical Pharmacological and Biophysical Characterization of Florbetaben F 18

In Vitro Binding Studies

In vitro studies have been crucial in characterizing the binding properties of florbetaben to its target, the β-amyloid plaque. These studies have consistently demonstrated the high affinity and specificity of this compound for β-amyloid.

Competitive binding assays using brain homogenates from the frontal cortex of confirmed AD patients have revealed that this compound binds to β-amyloid with high affinity. These experiments identified two distinct binding sites. ncats.iosofie.com The high-affinity site has a dissociation constant (Kd) in the low nanomolar range, indicating a strong binding interaction.

Binding SiteDissociation Constant (Kd)
Site 116 nM
Site 2135 nM
Data from in vitro binding experiments using frontal cortex homogenates from patients with AD. ncats.iosofie.com

Further studies have shown that this compound exhibits nanomolar affinity for synthetic β-amyloid fibrils and AD brain homogenate. europa.eu Radioligand binding assays conducted across a wide range of receptors, ion channels, and transporters in both animal and human tissues have shown no significant off-target binding. europa.eu

Autoradiography on post-mortem brain tissue sections from AD patients has provided visual confirmation of this compound's specific binding to β-amyloid plaques. ncats.iosofie.comeuropa.eu These studies show a clear correlation between the areas of high radioactivity, indicating this compound binding, and the presence of β-amyloid plaques as identified by traditional histopathological staining methods. ncats.iosofie.com

Notably, this compound does not bind to neurofibrillary tangles composed of tau protein or α-synuclein aggregates, which are other proteinopathies found in neurodegenerative diseases. ncats.iosofie.comnih.gov This specificity has been demonstrated in tissue from patients with frontotemporal dementia (FTD) and dementia with Lewy bodies (DLB), where this compound showed no binding to AT8-positive tau deposits or α-synuclein aggregates, respectively. ncats.iosofie.comnih.gov The exclusive binding to β-amyloid plaques has been confirmed at low nanomolar concentrations. nih.gov

Brain Homogenate Assays

Ex Vivo Tissue Analysis

Ex vivo analyses of brain tissue from subjects who underwent this compound PET imaging during life have been instrumental in validating the in vivo imaging results against the gold standard of histopathology.

A strong correlation has been established between the in vivo PET signal from this compound and the post-mortem histopathological findings. ncats.iosofie.com The binding of this compound F-18 to β-amyloid plaques in post-mortem AD brain sections, as shown by autoradiography, is supported by both immunohistochemistry and Bielschowsky silver staining. ncats.iosofie.comeuropa.eu

In a pivotal phase 3 study, a high degree of concordance was observed between the visual assessment of this compound PET scans and the histopathological confirmation of neuritic β-amyloid plaques. The study reported high sensitivity and specificity for this compound PET in detecting these plaques. nih.govbiospace.comiu.edu

MetricValue (Majority Read)95% Confidence Interval
Sensitivity97.9%93.8% - 100%
Specificity88.9%77.0% - 100%
Results from a phase 3 study comparing in vivo this compound PET imaging with post-mortem histopathology. nih.goviu.edu

A regional analysis within the same study, focusing on areas known for significant β-amyloid accumulation, also demonstrated high sensitivity and specificity. nih.gov

Brain RegionSensitivitySpecificity
Areas of high β-amyloid accumulation82% - 90%86% - 95%
Regional tissue-scan matched analysis from a phase 3 study. nih.gov

Quantitative analysis of this compound uptake in the brain has shown a rapid initial distribution. Approximately 6% of the injected radioactivity is distributed to the brain within 10 minutes of intravenous injection. europa.eufda.govdrugbank.com Plasma concentrations of this compound F-18 decline significantly after injection, decreasing by about 75% at 20 minutes and 90% at 50 minutes post-injection. sofie.comdrugbank.com The biological half-life of this compound in plasma is approximately one hour. nih.gov

In individuals with AD, there is significantly greater retention of the tracer in cortical regions and the striatum compared to healthy controls. europa.eueuropa.eu In contrast, healthy controls exhibit relatively low cortical retention, with the highest uptake observed in white matter regions like the pons. europa.eueuropa.eu Quantitative analysis of PET images often involves calculating the Standardized Uptake Value Ratio (SUVR), typically using the cerebellar cortex as a reference region due to its low non-specific binding. nih.govfrontiersin.org Studies have shown that cortical SUVRs are higher in AD patients compared to healthy individuals. nih.gov

Correlation with Histopathological Stains (e.g., Bielschowsky Silver, Immunohistochemistry)

Animal Model Studies

Studies in transgenic mouse models of AD have been crucial for the preclinical evaluation of this compound. These models, which develop age-dependent β-amyloid pathology, have allowed for longitudinal studies of tracer uptake and its correlation with disease progression. researchgate.netnih.gov

In these animal models, this compound PET imaging has successfully monitored the age-dependent increase in β-amyloid deposition. researchgate.netresearchgate.net A strong correlation has been demonstrated between the quantitative values from this compound PET images and the actual β-amyloid plaque load measured by post-mortem histological analysis. researchgate.net For instance, one study found a high correlation (R = 0.95) between the SUVR and the percentage of plaque load. researchgate.net

Biodistribution and Pharmacokinetic Profiles in Rodents

This compound F-18 demonstrates key pharmacokinetic properties in rodents essential for a brain imaging agent. Following intravenous administration in NMRI mice, the tracer shows rapid initial uptake into the brain, with a reported 4.77 ± 0.15% of the injected dose per gram (%ID/g) at 2 minutes post-injection. fda.gov This is followed by a washout phase, with brain radioactivity decreasing to 1.59 ± 0.13 %ID/g at 30 minutes. fda.gov Another study in normal mice reported a similar high initial brain uptake of 6.45 %ID/g at 2 minutes. snmjournals.org

The primary routes of excretion for this compound F-18 are through the hepatobiliary system and kidneys. fda.govnih.gov In transgenic and control mice, the highest concentration of radioactivity was found in the liver, followed by the kidneys. nih.gov A study in male Wistar rats also showed excretion via the hepatobiliary pathway. researchgate.net By 4 hours post-injection in NMRI mice, a total recovery of 98.46% of the injected dose was reported, indicating efficient clearance from the body. fda.gov

Comparative studies with other amyloid tracers have provided further insights. For instance, when compared to [¹⁸F]FIBT in BALB/c mice, this compound F-18 showed lower initial brain uptake and a slower washout. nih.gov In a comparison with [¹⁸F]flutemetamol in mice, this compound F-18 showed higher radioactivity in the liver, while [¹⁸F]flutemetamol showed higher levels in the kidney, lung, blood, and heart. nih.gov

Table 1: Biodistribution of this compound F-18 in Rodents

Brain Uptake and Washout Kinetics in In Vivo Preclinical Models

The brain kinetics of this compound F-18 are characterized by rapid entry into the brain and subsequent clearance, which is a desirable trait for an imaging agent as it allows for a good signal-to-background ratio. beilstein-journals.org In mice, a high initial brain uptake is observed, peaking shortly after injection, followed by a washout of the tracer from the brain tissue. fda.govsnmjournals.org The ratio of brain uptake at 2 minutes versus 30 minutes has been used as an indicator of washout speed; one study noted a 2- to 30-minute ratio greater than 5.5 for promising tracer candidates. snmjournals.org

Kinetic analysis in a mouse model of Alzheimer's disease (AD) revealed differences in the rate constants K1 (influx rate) and k4 between AD and control groups for this compound F-18. nih.gov This suggests that the tracer's kinetics are sensitive to the presence of amyloid pathology. In comparison, another amyloid tracer, [¹⁸F]flutemetamol, did not show a significant difference in these parameters between the groups in the same study. nih.gov

Visually, PET images using this compound F-18 in transgenic mice show significantly higher tracer retention in cortical regions compared to control mice. nih.gov This retention pattern corresponds well with the known distribution of amyloid plaques. nih.gov However, some studies have noted that this compound F-18 exhibits a slower washout and higher non-specific binding, particularly in white matter regions, compared to other tracers like [¹¹C]PiB and [¹⁸F]FIBT. snmjournals.orgnih.gov This slower clearance might be attributed to its higher lipophilicity. researchgate.net

Table 2: Brain Uptake and Washout Characteristics of this compound F-18

Metabolic Stability and Metabolite Profiles in In Vitro Systems

In vitro studies are crucial for understanding the metabolic fate of this compound F-18. When incubated with human liver microsomes, this compound is metabolized, with several cytochrome P450 (CYP) isoforms involved in the process. nih.gov Specifically, CYP2J2 and CYP4F2 have been identified as the main enzymes responsible for its metabolism. nih.gov

In human plasma, this compound F-18 is rapidly metabolized. fda.govresearchgate.net Analysis of plasma samples after intravenous injection shows the appearance of labeled metabolites. fda.gov A significant portion of the radioactivity in plasma at later time points (e.g., 30 minutes post-injection and thereafter) is attributable to a polar metabolite fraction. researchgate.net At 60 minutes after injection, only about 6% of the radioactivity in plasma corresponds to the unchanged parent compound. fda.gov This rapid metabolism results in more polar metabolites that are less likely to cross the blood-brain barrier. researchgate.net

Studies have also shown that this compound F-18 is highly bound to plasma proteins, with the unbound fraction being only 1.6%. nih.gov This high protein binding is a common characteristic of many radiotracers.

Table 3: In Vitro Metabolic Profile of this compound F-18

Evaluation of Tracer Retention in Amyloid-β Transgenic Mouse Models

This compound F-18 has been extensively evaluated in various transgenic mouse models of Alzheimer's disease, which are genetically engineered to develop amyloid-β (Aβ) plaques. In these models, the tracer demonstrates its ability to bind specifically to Aβ deposits.

In a longitudinal PET study using the APP-Swe mouse model, this compound F-18 was able to sensitively monitor the temporal and spatial progression of amyloidogenesis. researchgate.netsnmjournals.org The study detected the first signs of increased cortical binding at 13 months of age, with progressive increases observed up to 20 months. researchgate.netsnmjournals.org The standardized uptake value ratio (SUVR), a measure of tracer retention, showed a strong correlation with the plaque load quantified through post-mortem histochemistry (R = 0.95). researchgate.netsnmjournals.org

Similarly, in aged APPPS1-21 transgenic mice, which have extensive fibrillar Aβ deposition, this compound F-18 showed significantly increased retention compared to wild-type controls. researchgate.net Another study using ARTE10 mice, a homozygous APP/PS1 model, also demonstrated a progressive increase in this compound F-18 retention with age, which correlated excellently with ex vivo autoradiography data. frontiersin.org This model showed superior properties for amyloid PET imaging with this compound F-18 compared to the hemizygous APPswe/PS1ΔE9 model. frontiersin.org

Comparative studies have shown that while this compound F-18 effectively detects Aβ plaques, other tracers might offer a larger dynamic range. For instance, the relative difference in tracer uptake between diseased and healthy mice was found to be substantially higher for [¹¹C]PiB than for this compound F-18. researchgate.net Nonetheless, the retention pattern of both tracers showed a significant correlation. researchgate.net

Table 4: this compound F-18 Retention in Amyloid-β Transgenic Mouse Models

Advanced Pet Imaging Methodologies and Quantitative Analysis for Florbetaben F 18 in Preclinical Research

Imaging Acquisition Protocols in Animal Studies

Preclinical research utilizing Florbetaben F-18 positron emission tomography (PET) for the investigation of amyloid-beta (Aβ) plaque deposition in animal models of Alzheimer's disease (AD) employs sophisticated imaging acquisition protocols. These protocols are meticulously designed to optimize signal detection and enable accurate quantification of the radiotracer's uptake in the brain.

The primary imaging modality for preclinical this compound F-18 studies is micro-positron emission tomography (microPET), often in combination with computed tomography (CT) for anatomical reference. nih.gov MicroPET scanners, such as the Siemens Inveon DPET, are engineered to provide the high spatial resolution necessary for imaging small animal brains. nih.gov For instance, a nanoScan PET/MRI has been utilized, offering sufficient resolution to differentiate various brain regions and define volumes of interest as small as 10 mm³. mediso.com

The general procedure involves intravenous injection of this compound F-18 into the animal, typically through the tail vein. bslonline.orgmediso.com Following injection, there is an uptake period, which can range from 30 to 90 minutes, allowing the tracer to distribute and bind to Aβ plaques. mediso.comuantwerpen.be Static scans of 15 to 30 minutes are then acquired. bslonline.orgmediso.comuantwerpen.be Dynamic imaging, starting immediately after injection and lasting for up to 90 minutes, can also be performed to capture the kinetic profile of the tracer. snmjournals.orgmdpi.com During both uptake and scanning, animals are kept under anesthesia, commonly with isoflurane, to prevent movement artifacts. bslonline.orgmdpi.com The acquired PET data are often reconstructed using algorithms like 3D ordered subset expectation maximization (OSEM3D). researchgate.net

To ensure accurate quantification, CT-based attenuation correction is applied during image reconstruction. uantwerpen.be The CT scan also provides anatomical detail, which is crucial for precise localization of tracer uptake within specific brain structures. uantwerpen.be

Longitudinal studies are a cornerstone of preclinical AD research, as they allow for the monitoring of disease progression and the evaluation of therapeutic interventions over time. mediso.comnih.gov In such studies, the same animal is imaged at multiple time points, serving as its own control. mediso.com This approach significantly enhances the statistical power of the research and aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal welfare. mediso.comnih.gov

For example, in studies involving transgenic mouse models of AD, such as the 5XFAD or APPswe/PS2 mice, this compound F-18 PET scans are performed at different ages to track the age-dependent accumulation of Aβ plaques. mediso.complos.org One study on APPSL70 mice involved scanning the same mouse at 6, 9, and 12 months of age. mdpi.com Another longitudinal study design included two baseline scans separated by six weeks to establish a "natural Aβ deposition rate" before starting a treatment intervention. nih.gov

These longitudinal approaches have proven effective in demonstrating age-related increases in this compound F-18 uptake, which correlate with the progression of amyloid pathology. plos.org They are also instrumental in assessing the efficacy of anti-amyloid therapies. nih.gov

MicroPET/CT Imaging Modalities

Image Reconstruction and Processing Techniques

Following data acquisition, sophisticated image reconstruction and processing techniques are essential to transform the raw PET data into meaningful quantitative information. These steps are critical for correcting imaging artifacts and accurately delineating regions of interest for analysis.

A significant challenge in small animal PET imaging is the partial volume effect (PVE), which arises from the limited spatial resolution of the scanner. PVE can lead to an underestimation of tracer concentration in small structures, a phenomenon known as signal loss. nih.govsnmjournals.org Given the small size of mouse brain structures, PVE correction (PVEC) is particularly important for accurate quantification of this compound F-18 uptake. nih.gov

A common method for PVEC is a volume-of-interest (VOI)-based algorithm. nih.gov This technique has been shown to significantly improve the accuracy of PET quantification when compared to uncorrected data. nih.gov For instance, one study found that the error in cortical standardized uptake value ratio (SUVR) relative to autoradiography results decreased from 18.9% in uncorrected data to 4.8% after PVEC. nih.gov The application of PVEC can increase the mean cortical standardized uptake value (SUV) by a substantial margin. snmjournals.org Another study reported that PVEC increased the effect size for discriminating between AD and healthy control subjects.

To quantify regional tracer uptake, the brain in the PET images must be segmented into different anatomical regions. This is typically achieved by co-registering the PET images with an anatomical template, such as a magnetic resonance imaging (MRI) mouse atlas or the individual animal's CT scan. uantwerpen.beresearchgate.net

Once the images are co-registered, predefined volumes of interest (VOIs) are applied to delineate specific brain regions. researchgate.net Common VOIs in preclinical this compound F-18 studies include the cortex, hippocampus, and cerebellum. nih.govresearchgate.net For example, VOIs might be defined for the frontal cortex, hippocampus, and a cerebellar region to calculate SUVRs. researchgate.net The use of software like PMOD facilitates this VOI-based analysis. bslonline.orguantwerpen.be

Partial Volume Effect Correction in Small Animal Imaging

Quantitative Analysis Methods

The final step in the imaging pipeline is the quantitative analysis of tracer uptake within the defined VOIs. The most common metric used in this compound F-18 PET studies is the Standardized Uptake Value Ratio (SUVR). plos.org

SUVR is calculated by normalizing the tracer uptake in a target region (e.g., cortex or hippocampus) to the uptake in a reference region that is presumed to have minimal specific binding to Aβ plaques. plos.org The cerebellum is frequently used as the reference region in this compound F-18 studies. plos.orgmdpi.com The resulting SUVR provides a semi-quantitative measure of Aβ plaque density.

Studies have consistently shown a strong correlation between this compound F-18 SUVR and the actual Aβ plaque load determined by post-mortem histopathology. researchgate.netplos.org For example, a high correlation (R = 0.94 for uncorrected and R = 0.95 for PVE-corrected data) was found between SUVR and plaque load. plos.org In transgenic mouse models, SUVR has been shown to increase with age, mirroring the known progression of amyloid pathology. bslonline.orgplos.org

Below are tables summarizing key findings from preclinical this compound F-18 imaging studies:

Table 1: Longitudinal this compound F-18 SUVR in APPswe/PS2 Mice

Age (months)SUVR (Mean ± SD)p-value vs. WT
50.95 ± 0.04-
81.04 ± 0.03< 0.05
101.07 ± 0.04< 0.005
161.28 ± 0.06< 0.001
191.39 ± 0.09< 0.001
Data from a study on APPswe/PS2 mice, with the cerebellum as the reference region. plos.org Wild-type (WT) mice had an average SUVR of 0.95 ± 0.03 across all ages.

Table 2: this compound F-18 SUVR in AD Model and Control Mice

Age (months)Normal Control SUVR (Mean)AD Model SUVR (Mean)
50.840.86
8-90.880.87
120.820.99
Data showing a statistically significant difference in SUVR at 12 months (P = 0.0007). bslonline.org

Standardized Uptake Value Ratios (SUVR) in Animal Models

The standardized uptake value ratio (SUVR) is a critical metric in preclinical positron emission tomography (PET) for the quantitative assessment of this compound F-18 uptake, providing a semi-quantitative measure of amyloid-β (Aβ) plaque density. In preclinical research, SUVR is calculated by normalizing the tracer uptake in a target region of interest (e.g., cortex) to that of a reference region presumed to be devoid of specific binding. This ratio allows for the longitudinal monitoring of amyloid plaque progression and the evaluation of potential therapeutic interventions in various animal models of Alzheimer's disease (AD).

Research in different transgenic mouse models demonstrates the utility of this compound F-18 SUVR in tracking amyloidogenesis. In a cross-sectional study using four transgenic mouse strains, APPswe/PS2 mice showed a distinct age-dependent increase in cortical SUVR when compared to wild-type (WT) controls. plos.org The SUVR in these mice increased from 0.95 at five months to 1.04 at eight months, and further to 1.39 at 19 months, while WT mice maintained a constant SUVR of approximately 0.95 across all ages. plos.org These PET-derived SUVR values showed a high correlation with the plaque load confirmed by post-mortem methoxy-X04 staining (R=0.94). plos.org

Similarly, another study involving a different AD transgenic mouse model found that SUVR values in the AD group were significantly different from the normal control group by 12 months of age (0.99 vs. 0.82, respectively). bslonline.org The analysis revealed a strong positive correlation between this compound F-18 SUVR and pathology results (r = 0.83). bslonline.org The 5XFAD mouse model, another commonly used preclinical model, also shows significant pathological changes detectable by this compound F-18 PET. frontiersin.org Studies have demonstrated increased cerebral amyloid deposition in both 7- and 12-month-old 5XFAD mice, confirming the tracer's utility in detecting in vivo pathology. frontiersin.org

Comparative studies have also been conducted to evaluate this compound F-18 against other amyloid tracers. In a head-to-head comparison in APP/PS1 transgenic mice, this compound F-18 was compared with [¹¹C]PiB and a novel tracer, [¹⁸F]FIBT. nih.gov While [¹¹C]PiB showed the highest target-to-reference ratios due to better washout from Aβ-free regions, this compound F-18 demonstrated clear differentiation between transgenic and control mice, with SUVRs correlating well with amyloid pathology. nih.gov

Table 1: this compound F-18 SUVR in Transgenic vs. Control Mice

Animal Model Age (Months) Transgenic SUVR (Mean ± SD) Control SUVR (Mean ± SD) Source
APPswe/PS2 5 0.95 ± 0.04 ~0.95 plos.org
APPswe/PS2 8 1.04 ± 0.03 ~0.95 plos.org
APPswe/PS2 10 1.07 ± 0.04 ~0.95 plos.org
APPswe/PS2 16 1.28 ± 0.06 ~0.95 plos.org
APPswe/PS2 19 1.39 ± 0.09 ~0.95 plos.org
AD Transgenic 5 0.86 0.84 bslonline.org
AD Transgenic 8-9 0.87 0.88 bslonline.org
AD Transgenic 12 0.99 0.82 bslonline.org

Reference Region Selection for Quantification in Preclinical Studies

The selection of an appropriate reference region is paramount for accurate and reliable SUVR quantification in preclinical this compound F-18 PET studies. An ideal reference region should be devoid of specific tracer binding, exhibit good test-retest reliability, and be unaffected by pathological changes over the course of the disease. In animal models of AD, the cerebellum is frequently used as the reference region for calculating SUVR. plos.orgbslonline.orgfrontiersin.org This choice is based on the general observation that the cerebellum is relatively spared from Aβ plaque deposition in many forms of AD. plos.org

However, the suitability of the cerebellum is not universal across all animal models. For instance, in APPswe/PS1dE9 mice, Aβ plaques can develop in the cerebellum, which would lead to an underestimation of cortical amyloid burden if the cerebellum were used as a reference. plos.org This highlights the need for careful validation of the reference region for each specific animal model and disease stage.

To address this challenge, systematic evaluations of different reference regions have been performed. One study in PS2APP mice systematically compared the performance of four reference regions: cerebellum, brainstem, hindbrain white matter, and a global mean scaling approach. frontiersin.org The evaluation was based on longitudinal stability and correlation with gold-standard histopathological data. The results indicated that all SUVR methods using a specific reference region performed significantly better than raw SUV values. frontiersin.org Voxel-wise analysis suggested that global mean scaling could introduce a physiologically implausible longitudinal decrease. frontiersin.org Among the anatomical regions, the hindbrain white matter reference (mean Pearson's R = 0.75) was found to be slightly superior to the brainstem (R = 0.74) and the cerebellum (R = 0.73) in terms of correlation with histology. frontiersin.org The use of an automated brain spatial normalization algorithm was also shown to improve inter-reader agreement and maintain or improve correlations with histology. frontiersin.org

Table 2: Comparison of Reference Regions for this compound F-18 PET in PS2APP Mice

Reference Region Correlation with Histology (Pearson's R) Longitudinal Stability (Cohen's d) Notes Source
Hindbrain White Matter 0.75 ≥ 1.21 Slightly superior performance in correlation with gold standard. frontiersin.org
Brainstem 0.74 ≥ 1.21 Strong performance. frontiersin.org
Cerebellum 0.73 ≥ 1.21 Commonly used, but may be affected by pathology in some models. frontiersin.org
Global Mean N/A N/A Voxel-wise analysis suggested potential for implausible results. frontiersin.org
Raw SUV (No Reference) ≥ 0.31 0.23 Significantly lower performance compared to SUVR methods. frontiersin.org

Novel Image Enhancement and Reconstruction Algorithms

Application of Deep Learning for Ultra-Low Dose PET Imaging in Research

A significant advancement in PET imaging research involves the use of deep learning algorithms to generate high-quality diagnostic images from ultra-low-dose scans of this compound F-18. rsna.org This approach addresses the desire to reduce radiation exposure in research participants, which is particularly important in longitudinal studies. Standard-dose PET scans require a certain amount of radiotracer to produce images with an adequate signal-to-noise ratio for accurate diagnosis. Reducing the dose typically results in noisy, low-quality images that are not clinically useful.

Deep learning, particularly using convolutional neural networks (CNNs), offers a solution to this problem. rsna.orgnih.gov The methodology involves training a network on a large dataset of paired images. For instance, a network can be trained with ultra-low-dose PET images (e.g., using 1% to 2.5% of the standard injected dose) as the input and the corresponding standard-dose PET images as the "ground truth". rsna.orgresearchgate.net In many cases, simultaneously acquired magnetic resonance imaging (MRI) data, such as T1-weighted, T2-weighted, and T2 FLAIR images, are also used as inputs to the network. rsna.orgnih.govajnr.org The MRI provides high-resolution anatomical information that helps the algorithm to denoise the low-count PET data and synthesize a high-quality, standard-dose-equivalent PET image.

The results of these deep learning applications have been remarkable. Studies have shown that the synthesized PET images from ultra-low-dose data show marked improvements in all quality metrics, including peak signal-to-noise ratio (PSNR), structural similarity index (SSIM), and root mean square error (RMSE), when compared to the original low-dose images. nih.govresearchgate.net In one study, the accuracy for determining amyloid status (positive or negative) from the enhanced images was high (97.2%) and similar to the intra-reader reproducibility of standard-dose images (98.6%). researchgate.net Furthermore, the regional SUVRs calculated from the deep learning-enhanced images show excellent agreement with those from the standard-dose scans. rsna.org This demonstrates that deep learning methods can synthesize diagnostic-quality this compound F-18 PET images from a significantly reduced radiotracer dose, potentially lowering the radiation burden by approximately 50-fold without sacrificing diagnostic quality. nih.govajnr.org

Table 3: Performance of Deep Learning for Ultra-Low-Dose this compound F-18 PET

Feature Low-Dose PET (1% data) Deep Learning-Enhanced PET Standard-Dose PET (Ground Truth) Source
Visual Quality Poor, high noise Marked improvement, high quality Excellent rsna.orgnih.gov
Amyloid Status Accuracy Low High (e.g., 89% - 97.2%) High (e.g., 91% - 98.6% intra-reader) rsna.orgresearchgate.net
SUVR Agreement High variance/difference Small mean difference, low variance Reference standard rsna.org
Image Quality Score Low High (non-inferior to standard-dose) High rsna.orgnih.gov

Comparative Analysis of Florbetaben F 18 with Other Amyloid β Tracers in Research Settings

Methodological Comparisons with Carbon-11 Labeled Tracers (e.g., PiB)

The advent of Carbon-11 labeled Pittsburgh Compound B ([¹¹C]PiB) revolutionized the study of Aβ pathology. However, its practical application in widespread research is hampered by the short half-life of Carbon-11. This led to the development of Fluorine-18 (B77423) (¹⁸F) labeled tracers like Florbetaben (¹⁸F), offering logistical advantages.

Differences in Radiochemical Half-Life and Synthesis Logistics for Research Applications

A primary distinction between this compound (¹⁸F) and [¹¹C]PiB lies in their radioisotopes. Fluorine-18 has a half-life of approximately 110 minutes, a considerable advantage over Carbon-11's 20.3-minute half-life. scielo.brmdpi.com This longer half-life allows for centralized production of this compound (¹⁸F) at a cyclotron facility and subsequent distribution to various research centers, a logistical feat not feasible with [¹¹C]PiB, which necessitates an on-site cyclotron and radiochemistry expertise. scielo.brmdpi.com This key difference significantly broadens the accessibility of this compound (¹⁸F) for multi-center research studies and clinical trials.

Table 1: Radiochemical Properties and Logistical Considerations

Feature This compound (¹⁸F) [¹¹C]PiB
Radioisotope Fluorine-18 Carbon-11
Half-life ~110 minutes ~20.3 minutes
Production Logistics Centralized production and distribution possible On-site cyclotron required

| Accessibility for Research | High | Limited to specialized centers |

Comparative Binding Characteristics in Preclinical Models

In preclinical studies, both this compound (¹⁸F) and [¹¹C]PiB have demonstrated the ability to bind to Aβ plaques. However, differences in their binding affinity and specificity have been noted. This compound (¹⁸F) is a stilbene (B7821643) derivative with a high binding affinity for Aβ plaques. While both tracers effectively identify Aβ pathology, some studies suggest that [¹¹C]PiB may have a slight edge in terms of specificity, with this compound (¹⁸F) showing a higher propensity for non-specific binding, particularly to white matter. scielo.br In head-to-head comparisons in transgenic mouse models, both tracers successfully detected significant differences between diseased and healthy mice. researchgate.net

White Matter Properties and Image Contrast in Animal Models

A notable difference in the imaging characteristics of this compound (¹⁸F) and [¹¹C]PiB is their interaction with white matter. [¹¹C]PiB PET images typically show clearer demarcation between gray matter, where Aβ plaques are predominantly located, and white matter. frontiersin.org Conversely, ¹⁸F-labeled tracers, including this compound (¹⁸F), tend to exhibit higher non-specific uptake in white matter in individuals with low Aβ deposition. scielo.brfrontiersin.org

However, research into the textural characteristics of white matter uptake has revealed that this compound (¹⁸F) demonstrates higher homogeneity and energy, and lower contrast compared to [¹¹C]PiB. snmjournals.org This suggests that while the magnitude of white matter uptake might be higher with this compound (¹⁸F), its more uniform distribution could be advantageous for visual interpretation of PET images. snmjournals.org Furthermore, some studies indicate that the white matter uptake of [¹¹C]PiB is more influenced by age than that of this compound (¹⁸F). snmjournals.org

Table 2: White Matter Uptake Characteristics in Animal Models

Feature This compound (¹⁸F) [¹¹C]PiB
White Matter Uptake Magnitude Relatively higher Lower
Uptake Homogeneity Higher Lower

| Age Effect on Uptake | Less evident | More evident |

Quantitative Correlation in Animal Models (e.g., SUVR comparisons)

Standardized Uptake Value Ratio (SUVR) is a common metric for quantifying tracer uptake, typically using the cerebellum as a reference region. In animal models, a high correlation has been observed between the SUVR values obtained with this compound (¹⁸F) and the actual Aβ plaque load determined by post-mortem histology. snmjournals.org

Direct comparative studies in transgenic mice have shown that while both tracers can differentiate between transgenic and wild-type animals, the dynamic range (the difference in signal between Aβ-positive and Aβ-negative subjects) can vary. One study reported a larger dynamic range for [¹¹C]PiB. researchgate.net However, another head-to-head comparison in APP/PS1 transgenic mice found that while [¹¹C]PiB resulted in the highest target-to-reference-region ratios due to more pronounced washout from Aβ-free regions, the PET ratios of both this compound (¹⁸F) and a newer tracer, [¹⁸F]FIBT, correlated equally well with amyloid pathology. nih.gov A study in Tg2576 mice, where [¹¹C]PiB binding is low, demonstrated the utility of this compound (¹⁸F) for quantifying Aβ plaques. bslonline.org

Structural and Imaging Property Comparisons with Other F-18 Tracers (e.g., Florbetapir (B607462), Flutemetamol, Florapronol)

The success of ¹⁸F-labeling has led to the development of several Aβ tracers beyond this compound (¹⁸F). These include Florbetapir (¹⁸F), Flutemetamol (¹⁸F), and others, each with unique structural and kinetic properties.

Structural Differences and Impact on Tracer Kinetics in Research

This compound (¹⁸F), Florbetapir (¹⁸F), and Flutemetamol (¹⁸F) are all FDA-approved tracers. mdpi.com this compound (¹⁸F) is a stilbene derivative, while Florbetapir (¹⁸F) is an AV-45 compound, and Flutemetamol (¹⁸F) is a fluorinated derivative of PiB. mdpi.com These structural variations influence their pharmacokinetic and pharmacodynamic properties.

For instance, Florbetapir (¹⁸F) has been reported to have a two-fold higher binding affinity to Aβ in postmortem brain homogenates compared to this compound (¹⁸F). mdpi.com However, it also showed a slightly lower initial brain uptake and a slower washout rate in healthy mice. mdpi.com Flutemetamol (¹⁸F), being more lipophilic, exhibits a slower washout from the brain, particularly from white matter, compared to PiB. mdpi.com

These differences in tracer kinetics affect the optimal imaging window and the non-specific binding profile. While all three tracers can effectively distinguish individuals with Alzheimer's disease from healthy controls, their varying levels of white matter binding and kinetic profiles are important considerations in research settings, especially for longitudinal studies tracking subtle changes in Aβ deposition. scielo.brfrontiersin.org

Table 3: Comparison of ¹⁸F-Labeled Amyloid Tracers

Tracer Chemical Class Key Kinetic Features in Research
This compound (¹⁸F) Stilbene derivative High binding affinity, some non-specific white matter binding. mdpi.com
Florbetapir (¹⁸F) AV-45 compound Higher in vitro binding affinity than this compound, slower washout in preclinical models. mdpi.com
Flutemetamol (¹⁸F) Fluorinated PiB derivative More lipophilic, slower washout from white matter compared to PiB. mdpi.com

| Florapronol | Not extensively detailed in provided context | Not extensively detailed in provided context |

Comparative Retention and Washout Profiles in Preclinical Models

In preclinical research, the performance of an amyloid-β (Aβ) tracer is critically evaluated by its ability to enter the brain, bind to its target, and clear from non-target areas, which is defined by its retention and washout profile. Studies in animal models provide a platform for direct, head-to-head comparisons of these characteristics.

This compound F-18 has been extensively compared with other prominent Aβ tracers. When evaluated against [¹¹C]PiB, the first-generation gold standard, and a novel tracer, [¹⁸F]FIBT, in APP/PS1 transgenic mice, distinct kinetic profiles were observed. [¹¹C]PiB exhibited lower initial uptake but a more pronounced washout from Aβ-negative regions, leading to high target-to-reference ratios. nih.gov In wild-type BALB/c mice, this compound F-18 showed a lower initial uptake and higher retention at 30 minutes post-injection compared to [¹⁸F]FIBT, suggesting a greater degree of non-specific binding. nih.gov The slower washout of this compound F-18 from the brain in animals without Aβ pathology points towards less favorable pharmacokinetics compared to [¹⁸F]FIBT, which demonstrated superior clearance. nih.gov

The retention of this compound F-18 is also influenced by the specific animal model. In a study comparing APPPS1-21 and BRI1-42 mouse models, this compound F-18 showed significantly increased retention in the high-plaque load APPPS1-21 mice compared to wild-type controls, a pattern that correlated with the retention of [¹¹C]PiB. researchgate.netuantwerpen.be However, the relative difference in tracer uptake between the transgenic and healthy mice was substantially higher for [¹¹C]PiB. researchgate.net

These preclinical evaluations underscore a consistent finding: while this compound F-18 effectively binds to Aβ plaques, its retention and washout kinetics are often outperformed by other tracers, particularly regarding the speed of clearance from non-target tissues and lower levels of non-specific binding. nih.govsnmjournals.org

Imaging Characteristics and Relative Specificity in Animal Models

The utility of an amyloid PET tracer in research is determined by its imaging characteristics, including its specificity for Aβ plaques and its ability to generate high-contrast images that differentiate between pathological and normal tissue.

In head-to-head comparisons in APP/PS1 transgenic mice, this compound F-18 allowed for high-contrast imaging of Aβ deposits. nih.gov However, visual inspection of PET images indicated higher non-specific binding for this compound F-18, especially in subcortical regions, when compared to the tracer [¹⁸F]FIBT. nih.gov Despite this, the Standardized Uptake Value Ratios (SUVRs) for both tracers correlated equally well with the extent of amyloid pathology. nih.gov

When compared with [¹⁸F]-flutemetamol in transgenic Alzheimer's disease (AD) mouse models, this compound F-18 PET images showed more prominent visual uptake intensity in cortical regions. nih.gov This strong signal from this compound F-18 correlated well with thioflavin S staining for Aβ plaques. nih.gov In contrast, [¹⁸F]-flutemetamol showed milder, more focal uptake. nih.gov

Studies comparing this compound F-18 with the benchmark tracer [¹¹C]PiB in aged APPPS1-21 mice (a model with high plaque load) found that both tracers could significantly distinguish the transgenic mice from wild-type controls. researchgate.netuantwerpen.be This confirms the specificity of this compound F-18 for fibrillar Aβ deposits. However, a common characteristic noted for most ¹⁸F-labeled tracers, including this compound F-18, is higher non-specific binding to white matter compared to [¹¹C]PiB. snmjournals.org This can result in a lower ratio of gray matter to white matter signal, potentially affecting image contrast. snmjournals.org For this compound F-18, the frontal cortex to white matter ratio in AD models was 1.1, compared to 1.3 for [¹¹C]PiB. snmjournals.org

The imaging performance of this compound F-18 has been validated across different mouse models. In PS2APP mice, this compound F-18 SUVR in the cortex relative to the cerebellum (SUVRCTX/CBL) showed a continuous progression of binding from 8 to 19 months, which differed from some reports on other tracers like [¹⁸F]-florbetapir in different models. plos.org Furthermore, in Tg2576 mice, [F-18] FBB PET image analysis showed a strong positive correlation (r = 0.83) between SUVRs and pathology results. bslonline.orgresearchgate.net A clear difference in SUVR between control and AD mice was evident at 12 months of age. bslonline.orgresearchgate.net

Table 2: Comparative Imaging and Specificity Findings in Animal Models

Tracer Comparison Tracer Animal Model Key Imaging & Specificity Characteristics
This compound F-18 [¹⁸F]FIBT APP/PS1 Mice Higher non-specific binding in subcortical regions compared to [¹⁸F]FIBT, but SUVR correlated well with pathology. nih.gov
This compound F-18 [¹⁸F]-Flutemetamol AD Transgenic Mice More prominent visual uptake and higher SUVR; better correlation with pathology compared to [¹⁸F]-flutemetamol. nih.gov
This compound F-18 [¹¹C]PiB APPPS1-21 Mice Effectively distinguished transgenic from wild-type mice, but with a smaller dynamic range than [¹¹C]PiB. researchgate.net
This compound F-18 [¹¹C]PiB General AD Models Higher non-specific binding to white matter compared to [¹¹C]PiB. snmjournals.org
This compound F-18 N/A PS2APP Mice Showed continuous progression of cortical binding with age (8-19 months), demonstrating sensitivity to plaque accumulation. plos.org
This compound F-18 N/A Tg2576 Mice SUVR showed a strong positive correlation (r=0.83) with histopathology findings. bslonline.orgresearchgate.net

In Silico Modeling and Ligand Design Comparisons

In silico modeling and computational chemistry are vital tools in the development and comparison of PET ligands, allowing for the prediction of properties that are crucial for a successful brain imaging agent. Aβ imaging tracers are typically derivatives of compounds like benzoxazole, benzothiazole, and thioflavin T. nih.gov this compound F-18 belongs to a series of stilbene derivatives. mdpi.com

The development of PET tracers involves optimizing several parameters, including lipophilicity (logP), which influences blood-brain barrier penetration and non-specific binding. Biomathematic modeling approaches have been used to predict the clinical performance of various amyloid tracers, including this compound F-18. In one such study, the in silico lipophilicity (Moriguchi logP) was used to estimate the non-displaceable binding (fND) and the free fraction in plasma (fP). These models aim to predict the SUVR, providing a framework to compare different ligands based on their chemical structure.

The design of this compound F-18 and other second-generation ¹⁸F-labeled tracers aimed to overcome the short 20-minute half-life of ¹¹C used in [¹¹C]PiB, thereby allowing for broader distribution and more flexible imaging protocols. snmjournals.orgnih.gov However, this modification in ligand design often leads to trade-offs. The introduction of the fluoroethoxy group in this compound F-18, while enabling ¹⁸F-labeling, also contributes to different physicochemical properties compared to [¹¹C]PiB. These structural differences are linked to the observed increase in non-specific white matter binding seen with this compound F-18 and other ¹⁸F-tracers like florbetapir and flutemetamol. snmjournals.org

Comparative ligand design studies, often initiated through in silico screening, seek to identify novel chemical scaffolds with more favorable properties. For instance, high-throughput screening followed by chemical modification led to the development of compounds like BAY 1008472, which showed improved brain washout kinetics over this compound F-18 in preclinical models. snmjournals.org Such studies highlight the continuous effort in ligand design to refine properties like binding affinity, specificity, and pharmacokinetics, aiming for tracers with lower background signals and faster washout than existing agents like this compound F-18. snmjournals.org

Applications of Florbetaben F 18 in Preclinical Research Models of Amyloidosis

Longitudinal Studies in Transgenic Animal Models of Alzheimer's Disease

The capacity to perform longitudinal studies in the same animal over time is a significant advantage of using Florbetaben F-18 Positron Emission Tomography (PET). This approach reduces biological variability and allows for the detailed tracking of pathological changes, providing crucial insights into the dynamics of amyloid deposition and the response to treatment. thno.orgmediso.commdpi.com

Monitoring Amyloid-β Accumulation Dynamics in Mice

This compound F-18 PET imaging has been instrumental in characterizing the temporal and spatial progression of amyloid-β plaque deposition in various transgenic mouse models of Alzheimer's disease. snmjournals.orgplos.org Studies have successfully monitored the age-dependent increase in Aβ burden, providing a dynamic view of amyloidogenesis. mdpi.comsnmjournals.org

In one notable longitudinal study using APP-Swe mice, which overexpress a mutated form of the human amyloid precursor protein, this compound F-18 PET was used to track Aβ accumulation from 10 to 20 months of age. The results showed no significant difference in tracer uptake between the transgenic mice and wild-type controls at 10 and 13 months. However, a significant increase in cortical this compound F-18 uptake was observed in the APP-Swe mice at 16 months (a 7.9% increase from baseline) and a further 16.6% increase at 20 months. snmjournals.orgresearchgate.net Voxel-wise analysis revealed the initial signs of increased binding in the cortex at 13 months, with progressive increases in both frontal and temporal cortices up to 20 months. snmjournals.orgresearchgate.net These in vivo findings correlated strongly with post-mortem histochemical analyses of plaque load. snmjournals.org

Another study utilizing Tg2576 mice, which also express mutant human APP, demonstrated a clear difference in this compound F-18 standardized uptake value ratios (SUVRs) between Alzheimer's model and control mice by 12 months of age. researchgate.netbslonline.org The SUVRs showed a strong positive correlation with the age of the mice and with pathology results from immunostaining. researchgate.netbslonline.org Similarly, in 5XFAD mice, which express five familial Alzheimer's disease mutations, this compound F-18 PET detected an increased cerebral amyloid deposition at both 7 and 12 months of age, even before the onset of severe memory deficits. frontiersin.orgmediso.com

These studies highlight the sensitivity of this compound F-18 PET in detecting and monitoring the progression of amyloid pathology in living animals, making it a powerful tool for understanding the natural history of the disease in preclinical models.

Table 1: Longitudinal Monitoring of Amyloid-β Accumulation with this compound F-18 PET in Transgenic Mice

Mouse Model Age at First Significant Increase in this compound F-18 Uptake Key Findings Citations
APP-Swe 16 months 7.9% increase in cortical uptake at 16 months, 16.6% increase at 20 months compared to baseline. Strong correlation with histopathology. snmjournals.orgresearchgate.net
Tg2576 12 months SUVRs clearly distinguished AD mice from controls. Strong positive correlation between SUVR and age/pathology. researchgate.netbslonline.org
5XFAD 7 months Increased cerebral amyloid deposition detected before severe memory deficits. frontiersin.orgmediso.com
PS2APP 8 months 8% elevated SUVR relative to wild-type, with continuous progression to 19 months. plos.org

Evaluating Experimental Therapeutic Interventions in Animal Models

A critical application of this compound F-18 PET in preclinical research is the in vivo assessment of the efficacy of anti-amyloid therapies. thno.org By enabling longitudinal monitoring of plaque burden in individual animals, researchers can obtain robust data on treatment effects. thno.org

For instance, this compound F-18 PET has been employed to evaluate the effects of BACE1 inhibitors, a class of drugs designed to reduce the production of Aβ. In a study using PS2APP mice, serial PET imaging effectively captured the therapeutic effects of a BACE1 inhibitor compared to a vehicle. thno.org The study demonstrated that baseline Aβ-PET could be used to create comparable experimental groups and to longitudinally assess individual differences in treatment response. thno.org

The ability to non-invasively monitor therapeutic response offers several advantages. It allows for the testing of novel therapeutic approaches and can help in identifying the determinants of treatment efficacy. thno.orgsnmjournals.org This theranostic concept, where imaging is used to guide and monitor therapy, is crucial for accelerating the development of new treatments for Alzheimer's disease. thno.orgopenmedscience.com

Investigation of Amyloid-β Pathophysiology Using this compound F-18 PET in Animal Models

Detection of Fibrillar vs. Non-Fibrillar Amyloid-β Aggregates in Research Models

It is generally understood that this compound F-18, like other thioflavin-T derivatives, primarily binds to aggregated, fibrillar Aβ. nih.govsnmjournals.org This specificity has been confirmed in studies showing a strong correlation between this compound F-18 PET signals and methoxy-X04 staining, which also detects fibrillar Aβ. plos.org

However, recent research suggests that non-fibrillar Aβ components can also significantly contribute to the in vivo this compound F-18 PET signal. nih.govsnmjournals.org A study combining PET with immunohistochemistry in AppNL-G-F and APPPS1 mouse models revealed that while fibrillar Aβ has a 16-fold higher intrinsic tracer binding, the larger proportion of non-fibrillar Aβ in many plaques means it is a relevant component of the total signal. nih.govsnmjournals.org This finding is important for interpreting PET results, especially when evaluating therapies that may differentially affect fibrillar and non-fibrillar Aβ deposits. snmjournals.org

Correlation with Other Neuropathological Biomarkers in Animal Studies

This compound F-18 PET studies are often conducted in conjunction with the assessment of other neuropathological and cognitive biomarkers to provide a more comprehensive understanding of the disease process.

In 5XFAD mice, for example, increased this compound F-18 uptake, indicating higher plaque load, was observed alongside cerebral hypometabolism, measured by [18F]FDG-PET, and gliosis, confirmed by immunohistochemistry. frontiersin.orgmediso.com These pathological changes were detected before the onset of significant memory deficits, as assessed by the Morris Water Maze. frontiersin.org

Similarly, in Tg2576 mice, a study showed an age-dependent correlation between this compound F-18 PET imaging, pathological findings from brain tissue analysis, and cognitive function. researchgate.netkoreascience.kr An increase in Aβ deposition observed with both PET and histology was negatively correlated with cognitive performance. researchgate.netkoreascience.kr These multi-modal studies are crucial for linking the molecular pathology visualized by PET with its functional and cognitive consequences.

Table 2: Correlation of this compound F-18 PET with Other Biomarkers in Animal Models

Mouse Model Correlated Biomarker Findings Citations
5XFAD [18F]FDG-PET (glucose metabolism), Immunohistochemistry (gliosis), Morris Water Maze (memory) Increased this compound F-18 uptake correlated with hypometabolism and gliosis, preceding severe memory deficits. frontiersin.orgmediso.com
Tg2576 Histopathology (Aβ deposition), Cognitive Tests Positive correlation between this compound F-18 SUVR and Aβ pathology; negative correlation between pathology and cognitive function. researchgate.netbslonline.orgresearchgate.netkoreascience.kr
APP-Swe Histochemistry (plaque load) Strong correlation (R = 0.95) between this compound F-18 SUVR and percentage of plaque load. snmjournals.org
Various Aβ models [18F]-GE-180 TSPO PET (microglial activation) Investigated the association between asymmetric Aβ deposition and ipsilateral microglial activation.

Research Applications Beyond Brain Amyloid Imaging

While the primary application of this compound F-18 in preclinical research is for brain amyloid imaging in Alzheimer's disease models, its utility extends to other areas of amyloidosis research. The principles of using this tracer to detect fibrillar amyloid deposits can be applied to models of other diseases characterized by amyloid deposition. For example, animal models of cerebral amyloid angiopathy (CAA), where Aβ accumulates in the walls of cerebral arteries, could potentially be studied using this compound F-18 PET. mdpi.com Furthermore, investigating the interaction between different pathological proteins, such as amyloid-beta and alpha-synuclein (B15492655), in double transgenic mouse models is another area where this compound F-18 PET can provide valuable insights. mdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to generate content for the requested sections on the applications of this compound F-18 in preclinical research models of systemic and cardiac amyloidosis.

The overwhelming majority of preclinical research involving this compound F-18 in animal models is focused on its use for imaging and quantifying beta-amyloid plaques in the brain, specifically within the context of Alzheimer's disease models. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov Extensive searches did not yield specific studies characterizing systemic amyloidosis or detailing the potential for cardiac amyloid detection using this compound F-18 in animal models.

While there is emerging research on the application of this compound F-18 for diagnosing systemic and cardiac amyloidosis, these studies have been conducted in human subjects, not in preclinical animal models. jacc.orgyale.edunih.govsnmjournals.org Therefore, discussing this information would fall outside the strict scope of the provided outline, which is exclusively focused on preclinical research models.

Emerging Research Directions and Future Innovations for Amyloid Imaging Probes

Integration of Advanced Imaging Technologies in Preclinical Research

The evaluation of novel tracers like Florbetaben F-18 relies heavily on robust preclinical research, which is increasingly enhanced by sophisticated imaging hardware and software.

Hybrid PET/MRI scanners, which allow for the simultaneous acquisition of PET and magnetic resonance imaging (MRI) data, are transforming preclinical research. snmjournals.orgntu.edu.sg This technology is ideally suited for evaluating new amyloid tracers for several reasons:

Simultaneous Data Acquisition: It provides perfectly co-registered anatomical (MRI) and functional/molecular (PET) information in a single imaging session. nih.govopenmedscience.com This eliminates potential errors from separate scans and provides a more holistic view of disease processes.

Comprehensive Assessment: In the context of Alzheimer's disease research, PET/MRI allows investigators to simultaneously assess amyloid burden (via the PET tracer) and key structural changes like hippocampal atrophy or cortical thinning (via MRI). snmjournals.orgnih.gov

Improved Accuracy: The high-resolution anatomical data from MRI can be used to improve the correction of PET data for factors like partial volume effects, leading to more accurate quantification of tracer uptake. nih.gov

Preclinical PET/MRI systems, designed for small animal research, offer higher spatial resolution and sensitivity than clinical scanners, allowing for detailed investigation of disease processes at a molecular level. openmedscience.com This technology is critical for the initial in vivo characterization of next-generation tracers before they move into human trials. snmjournals.org

The raw data collected by a PET scanner must be processed to create an image, a process known as reconstruction. The quality of the final image is highly dependent on the algorithm used. mdpi.com Concurrently, quantitative modeling uses mathematical frameworks to extract meaningful biological parameters from the dynamic image data. diva-portal.org

Reconstruction Algorithms: Historically, Filtered Back-Projection (FBP) was the standard method, but it is susceptible to producing noisy images, especially in low-count situations. mdpi.com Modern approaches are dominated by iterative reconstruction algorithms, such as Maximum Likelihood Expectation Maximization (MLEM) and its widely used, faster variant, Ordered Subsets Expectation Maximization (OSEM). uchicago.edu These algorithms more accurately model the statistical nature of positron emission and decay, resulting in images with better quality and less noise. uchicago.edu Ongoing research focuses on developing novel algorithms, such as the kernel-based regularization technique (κ-MLEM), to further improve image robustness, reduce background noise, and preserve sharp edges. mdpi.comresearchgate.net Some novel approaches even aim to reconstruct the trajectory of a single radiolabeled particle directly from PET data, bypassing traditional image creation entirely for specific applications like cell tracking. nih.gov

Quantitative Modeling: While visual assessment of this compound F-18 scans is the approved clinical method, quantitative analysis is essential for research, particularly for tracking subtle changes in amyloid load over time. nih.gov

Standardized Uptake Value Ratio (SUVR): This is a simplified, semi-quantitative method that compares tracer uptake in a target region to a reference region (like the cerebellum, which is typically devoid of amyloid plaques). diva-portal.orgsnmjournals.org SUVR is widely used due to its simplicity.

Kinetic Modeling: These more complex methods use dynamic PET data (a series of images taken over time) and often require arterial blood sampling to model the tracer's movement between different physiological compartments (blood, tissue, specifically bound). snmjournals.org Models like the multilinear reference tissue model (MRTM) and reference Logan graphical analysis can provide more robust quantitative measures, such as the binding potential (BPND), which reflects the density of available binding sites. diva-portal.org

Research shows that for many tracers, SUVR values calculated over an appropriate time window correlate well with the more complex kinetic modeling results, supporting the use of SUVR as a reliable simplified outcome measure. diva-portal.orgsnmjournals.org Advanced deep learning models are also being developed to directly estimate quantitative values from PET images without the need for traditional, complex processing pipelines. mdpi.com

Table 2: Overview of PET Image Analysis and Quantification Methods

MethodTypePrincipleCommon Application
Filtered Back-Projection (FBP) ReconstructionAnalytical method that reconstructs the image from projections. Fast but can be noisy. mdpi.comHistorically common; now largely replaced by iterative methods.
MLEM/OSEM ReconstructionIterative statistical method that models Poisson noise, leading to higher quality images. OSEM is a faster version of MLEM. uchicago.eduCurrent standard for clinical and research PET reconstruction.
SUVR (Standardized Uptake Value Ratio) QuantificationSemi-quantitative ratio of tracer uptake in a target region versus a reference region at a specific time. snmjournals.orgWidely used in clinical trials and research for its simplicity and robustness. diva-portal.org
Kinetic Modeling (e.g., Reference Logan, MRTM) QuantificationUses dynamic PET data to model tracer kinetics and estimate parameters like binding potential (BPND). diva-portal.orgConsidered a gold standard in research for detailed quantitative assessment of tracer binding. snmjournals.org

Q & A

Basic Research Question: How is Florbetaben F-18 validated for detecting β-amyloid plaques in Alzheimer’s disease (AD) patients?

Methodological Answer:
this compound F-18’s validation relies on postmortem histopathological correlation studies . Phase 3 clinical trials demonstrated a strong concordance between in vivo PET imaging results using this compound F-18 and postmortem quantification of β-amyloid plaques. For example, the IDEAS study (n=16,000) showed improved diagnostic accuracy and clinical confidence when using Aβ-PET tracers like this compound F-18 compared to non-imaging methods . Key validation steps include:

  • Specificity testing : Competitive binding assays with thioflavin-T (a histopathological amyloid stain).
  • Quantitative thresholds : Establishing standardized uptake value ratios (SUVRs) to differentiate amyloid-positive and -negative scans.

Advanced Research Question: What methodological challenges arise when quantifying this compound F-18 PET data across diverse patient populations?

Methodological Answer:
Challenges include inter-subject variability in pharmacokinetics and off-target binding . For instance:

  • Metabolic variability : this compound F-18 is metabolized by CYP2J2 and CYP4F2 enzymes, which exhibit genetic polymorphisms. Residual radioactivity in plasma metabolites (e.g., polar metabolites excreted in urine) may require correction during SUVR calculations .
  • Non-specific binding : White matter uptake and vascular amyloid deposits can confound cortical signal interpretation. Advanced methods like partial volume correction and multi-timepoint kinetic modeling improve specificity .

Basic Research Question: How does this compound F-18 compare to other F-18-labeled amyloid PET tracers (e.g., flutemetamol, florbetapir)?

Methodological Answer:
this compound F-18 shares a stilbene-derived structure with florbetapir but differs in pharmacokinetics:

  • Binding affinity : this compound exhibits higher selectivity for fibrillar Aβ aggregates over diffuse plaques.
  • Half-life and imaging windows : While all F-18 tracers have a ~110-minute half-life, this compound F-18’s optimal imaging window is 75–90 minutes post-injection, balancing signal-to-noise ratios .

Advanced Research Question: What experimental strategies optimize this compound F-18 synthesis for academic research?

Methodological Answer:
Key strategies address radioisotope handling and radiochemical purity :

  • Radiolabeling efficiency : Use of precursor compounds (e.g., 4-((1E)-2-(4-(2-(2-(2-((¹⁸F)fluoroethoxy)ethoxy)ethoxy)phenyl)eth-1-en-1-yl)-N-methylaniline) with automated synthesis modules to minimize decay losses .
  • Quality control : HPLC or TLC to ensure radiochemical purity >95%, critical for reproducible PET signal quantification .

Basic Research Question: What are the key pharmacokinetic parameters influencing this compound F-18’s brain uptake?

Methodological Answer:
Critical parameters include:

  • Protein binding : 98.5% plasma protein binding limits free tracer availability, requiring dose adjustments in hypoalbuminemic patients .
  • Blood-brain barrier penetration : ~18% of the injected dose reaches the brain within 6 minutes, with rapid clearance from non-target regions (e.g., white matter) .

Advanced Research Question: How can this compound F-18 PET data be integrated with CSF or plasma biomarkers in AD research?

Methodological Answer:
Integration requires multimodal statistical frameworks :

  • Cross-validation : Compare SUVRs with CSF Aβ42/Aβ40 ratios or p-tau levels using multivariate regression models.
  • Machine learning : Train classifiers on hybrid datasets (PET + plasma GFAP/NfL) to improve diagnostic sensitivity in preclinical AD cohorts .

Basic Research Question: What ethical and safety protocols govern this compound F-18 use in human studies?

Methodological Answer:

  • Radiation safety : Adhere to ALARA principles (As Low As Reasonably Achievable), with typical doses ≤300 MBq to limit effective radiation exposure to ~5–7 mSv .
  • Informed consent : Disclose risks of incidental findings (e.g., non-AD pathologies detected during amyloid PET) .

Advanced Research Question: What statistical methods address false positives/negatives in this compound F-18 imaging studies?

Methodological Answer:

  • Receiver operating characteristic (ROC) analysis : Optimize SUVR cutoffs using autopsy-confirmed cohorts to balance sensitivity/specificity .
  • Bayesian modeling : Incorporate prior probabilities of amyloid positivity based on age and APOE-ε4 status to reduce misclassification .

Basic Research Question: How is this compound F-18 utilized in longitudinal therapeutic monitoring for anti-amyloid therapies?

Methodological Answer:

  • Baseline and follow-up scans : Quantify changes in SUVRs to assess drug efficacy (e.g., monoclonal antibodies like lecanemab).
  • Standardized protocols : Use the Centiloid scale to harmonize data across imaging centers and trials .

Advanced Research Question: What are the limitations of this compound F-18 in detecting non-amyloid pathologies (e.g., tau, α-synuclein)?

Methodological Answer:

  • Cross-reactivity : this compound F-18 does not bind tau or α-synuclein aggregates, necessitating complementary tracers (e.g., F-18 MK-6240 for tau).
  • Multi-tracer studies : Sequential or simultaneous PET/MRI protocols to map amyloid-tau co-pathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.